molecular formula C9H9FN2O2 B1391948 (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate CAS No. 1228670-23-2

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate

Cat. No. B1391948
CAS RN: 1228670-23-2
M. Wt: 196.18 g/mol
InChI Key: SJUASNHFMOMHPW-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” includes a fluoropyridine ring attached to a propyl group with an alcohol functional group . The SMILES string for this compound is Nc1ncc(F)cc1CCCO .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” include a solid form and a molecular weight of 170.18 . The compound has a SMILES string of Nc1ncc(F)cc1CCCO .

Scientific Research Applications

Supramolecular Assembly

A study focused on the synthesis and characterization of a mixture of E and Z isomers related to your compound, highlighting their roles in forming three-dimensional supramolecular networks. This is important for understanding molecular self-assembly processes and molecular conformation stabilization (Matos et al., 2016).

Corrosion Inhibition

Research on photo-cross-linkable polymers, which include compounds similar to (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate, demonstrated their use as efficient inhibitors for the corrosion of mild steel in hydrochloric acid. This has significant implications for industrial applications in corrosion prevention (Baskar et al., 2014).

Photochromic Properties

A study on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, which is structurally similar to your compound, revealed their potential in materials science, especially for applications requiring light-induced isomerization (Ortyl et al., 2002).

Solar Cell Applications

Research on organic sensitizers for solar cell applications, involving molecules structurally related to your compound, indicated high efficiency in photon to current conversion. This highlights the potential of such compounds in renewable energy technologies (Kim et al., 2006).

Polymerization Kinetics

A study on the kinetics of free-radical polymerization of acrylates, including methyl acrylate, provided insights into the relative propagation kinetics of these monomers. This research is crucial for the development of polymers with desired properties (Degirmenci et al., 2009).

Biolabeling Properties

The optical and biolabeling properties of a novel molecule, structurally related to (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate, were investigated for potential applications in bioimaging and biosensing (Nagy et al., 2016).

Anti-Cancer Activity

Research on E and Z isomeric intermediates based on similar compounds demonstrated their potential in fluorescence characteristics and selective anti-cancer activity, which is significant for medical and pharmaceutical applications (Irfan et al., 2021).

Safety And Hazards

Safety information for related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” indicates that they are classified as Combustible Solids (Storage Class Code 11) and have a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

methyl (E)-3-(2-amino-5-fluoropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUASNHFMOMHPW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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